2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate
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Overview
Description
“2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It is a solid compound .
Physical and Chemical Properties The compound is a solid . Its SMILES string is O=C (O)C1=C (C)C (C)=NC2=CC=C (C)C=C12.O.O
, which represents its structural formula.
Scientific Research Applications
Green Synthesis of Quinoline Derivatives
Quinoline derivatives, including 2,3,6-trimethyl-4-quinolinecarboxylic acid dihydrate, are recognized for their extensive biological activities, such as anticancer, antimalarial, antimicrobial, antifungal, and antiviral properties. Recent advancements in green chemistry have focused on developing environmentally friendly methods for synthesizing these compounds. By eliminating hazardous chemicals, solvents, and catalysts, researchers aim to reduce the environmental impact and enhance the safety of the synthesis process. This green approach to quinoline synthesis not only aligns with sustainable practices but also opens new avenues for the application of these compounds in various therapeutic areas (Nainwal et al., 2019).
Anticorrosive Applications
Quinoline derivatives are also explored for their anticorrosive properties. They are particularly effective against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms. This characteristic makes them suitable for use in anticorrosive materials, contributing to the preservation of metal structures and machinery. The incorporation of quinoline derivatives in anticorrosion strategies represents a promising area of research, with potential applications in various industrial sectors (Verma et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2,3,6-trimethylquinoline-4-carboxylic acid;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.2H2O/c1-7-4-5-11-10(6-7)12(13(15)16)8(2)9(3)14-11;;/h4-6H,1-3H3,(H,15,16);2*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVMTXYHRJIIQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate |
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